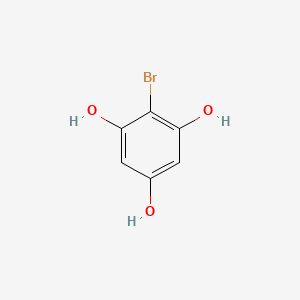

2-Bromobenzene-1,3,5-triol

Description

Properties

IUPAC Name |

2-bromobenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVMEFXEWVKCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326640 | |

| Record name | 2-bromobenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84743-77-1 | |

| Record name | 2-Bromo-1,3,5-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84743-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromobenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of 2-Bromobenzene-1,3,5-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromobenzene-1,3,5-triol, a naturally occurring bromophenol. This document collates available data on its fundamental characteristics, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and characterization, aiming to support research and development endeavors in medicinal chemistry and materials science.

Core Physical and Chemical Properties

2-Bromobenzene-1,3,5-triol, also known by synonyms such as bromophloroglucinol and 2-bromo-1,3,5-benzenetriol, is a substituted aromatic compound with the chemical formula C₆H₅BrO₃.[1] Its structure consists of a benzene ring substituted with one bromine atom and three hydroxyl groups. The presence of these functional groups imparts specific physicochemical characteristics crucial for its handling, reactivity, and potential applications.

A summary of its key quantitative properties is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values are scarce in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₃ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| CAS Number | 84743-77-1 | [1] |

| Predicted pKa | 7.70 ± 0.15 | [2] |

| Computed XLogP3 | 1.5 | [1] |

| Topological Polar Surface Area | 60.7 Ų | [1] |

| Physical Form | Solid (at room temperature) | General observation |

Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of the compound. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with hydrogen bonding potential and is often used in predicting drug transport properties.

Experimental Protocols

Synthesis of Brominated Phloroglucinols

The synthesis of brominated phloroglucinols typically involves the electrophilic bromination of phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring towards electrophiles facilitates the substitution of hydrogen atoms with bromine.

A generalized workflow for such a synthesis is depicted below:

Methodology:

-

Dissolution: Phloroglucinol is dissolved in a suitable solvent, often a polar solvent like water or a lower alcohol.

-

Bromination: A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is added to the solution, often dropwise and with cooling to control the reaction rate. The stoichiometry of the brominating agent can be adjusted to control the degree of bromination.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, it is typically quenched by the addition of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of synthesized or isolated compounds.

Melting Point Determination:

The melting point is a crucial indicator of purity. The capillary method is a common and reliable technique.

Solubility Assessment:

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for selecting appropriate solvents for reactions, purification, and biological assays.

Methodology:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is vortexed or agitated at a controlled temperature.

-

Visual observation is used to determine if the solid has dissolved completely.

-

If the solid dissolves, further increments of the solute are added until saturation is reached to estimate the solubility.

Biological Context and Potential Signaling Pathways

2-Bromobenzene-1,3,5-triol has been identified as a natural product isolated from the marine red alga Rhabdonia verticillata.[3] Bromophenols, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.

While specific signaling pathways involving 2-Bromobenzene-1,3,5-triol have not been elucidated in the reviewed literature, the known activities of similar phenolic compounds suggest potential interactions with pathways related to oxidative stress and microbial pathogenesis.

The logical relationship for investigating the biological activity of a novel natural product like 2-Bromobenzene-1,3,5-triol is outlined below:

Conclusion

2-Bromobenzene-1,3,5-triol is a brominated phenol with potential for further investigation in drug discovery and materials science. This guide has summarized its known physical properties and provided a framework for its synthesis and characterization based on analogous compounds. Further experimental work is required to determine its precise physical constants, delineate its biological activity, and understand its mechanism of action at a molecular level. The information and protocols presented herein are intended to serve as a foundational resource for researchers embarking on studies involving this intriguing natural product.

References

An In-depth Technical Guide to 2-Bromobenzene-1,3,5-triol (CAS: 84743-77-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzene-1,3,5-triol, also known as 2-bromophloroglucinol, is a halogenated phenolic compound with the CAS number 84743-77-1. As a derivative of phloroglucinol, it belongs to a class of molecules that are of significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the available information on 2-Bromobenzene-1,3,5-triol, including its chemical properties, potential synthesis, and putative biological activities based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2-Bromobenzene-1,3,5-triol is a small molecule with a structure that suggests potential for various chemical interactions and biological activities. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 84743-77-1 | [1] |

| Molecular Formula | C₆H₅BrO₃ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| IUPAC Name | 2-bromobenzene-1,3,5-triol | [1] |

| Synonyms | 2-Bromo-1,3,5-benzenetriol, Bromophloroglucinol, 2-bromo-phloroglucinol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1O)Br)O)O | [1] |

| Natural Source | Reported in the marine red alga Rhabdonia verticillata | [1] |

Synthesis and Isolation

Synthetic Approach: Electrophilic Bromination of Phloroglucinol

A plausible synthetic route to 2-Bromobenzene-1,3,5-triol is the direct electrophilic bromination of phloroglucinol (benzene-1,3,5-triol). Phloroglucinol is an activated aromatic ring, making it susceptible to electrophilic substitution. However, controlling the degree of bromination can be challenging, as polybrominated products can also be formed.

Hypothetical Experimental Protocol:

-

Dissolution: Dissolve phloroglucinol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to the phloroglucinol solution at a controlled temperature, likely at or below room temperature, to manage the reaction's exothermicity and selectivity. The molar ratio of the brominating agent to phloroglucinol should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any remaining brominating agent. This can be achieved by adding a reducing agent like sodium thiosulfate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product using column chromatography on silica gel to isolate 2-Bromobenzene-1,3,5-triol from unreacted starting material and polybrominated byproducts.

References

An In-depth Technical Guide to 2-Bromobenzene-1,3,5-triol and its Chemical Relatives

This technical guide provides a comprehensive overview of 2-Bromobenzene-1,3,5-triol, including its synonyms, chemical properties, and relationship to analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Synonyms

2-Bromobenzene-1,3,5-triol is a brominated derivative of phloroglucinol (benzene-1,3,5-triol). Its chemical structure consists of a benzene ring substituted with one bromine atom and three hydroxyl groups at positions 1, 3, and 5. The primary synonyms for this compound are:

Other identifiers include the CAS Number 84743-77-1.[1][2] The parent compound, phloroglucinol, is a well-known organic compound used in the synthesis of pharmaceuticals and as a coupling agent in printing.[3]

Physicochemical Properties

The key quantitative data for 2-Bromobenzene-1,3,5-triol and its parent compound, phloroglucinol, are summarized in the table below for comparative analysis.

| Property | 2-Bromobenzene-1,3,5-triol | Phloroglucinol |

| Molecular Formula | C6H5BrO3[1][2] | C6H6O3[3] |

| Molecular Weight | 205.01 g/mol [1] | 126.11 g/mol [3] |

| CAS Number | 84743-77-1[1][2] | 108-73-6[3] |

| IUPAC Name | 2-bromobenzene-1,3,5-triol[1] | Benzene-1,3,5-triol[3] |

| Predicted pKa | 7.70 ± 0.15[2] | 8.45[3] |

| Appearance | Not specified | Colorless to beige solid[3] |

| Solubility in water | Not specified | 1 g/100 mL[3] |

Synthesis and Experimental Protocols

Synthesis of 2-Bromobenzene-1,3,5-triol

Conceptual Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of 2-Bromobenzene-1,3,5-triol.

References

- 1. 2-Bromobenzene-1,3,5-triol | C6H5BrO3 | CID 354621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. 2-broMobenzene-1,3,5-triol synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 3354-82-3: 2,4,6-tribromobenzene-1,3,5-triol [cymitquimica.com]

Unveiling the Marine Trove: A Technical Guide to the Natural Sources of Bromophloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the natural origins of bromophloroglucinol, a halogenated derivative of phloroglucinol with significant therapeutic potential. Found primarily within marine macroalgae, this compound and its related bromophenols exhibit a range of compelling biological activities. This document provides a detailed overview of their natural sources, quantitative data where available, extensive experimental protocols for their extraction and analysis, and an exploration of their known signaling pathways.

Natural Sources and Distribution of Bromophloroglucinol

Bromophloroglucinol and its derivatives are predominantly secondary metabolites found in marine algae, particularly within the division Rhodophyta (red algae) and to a lesser extent, Phaeophyceae (brown algae). The family Rhodomelaceae, within the red algae, is a particularly rich source of these compounds. Genera such as Polysiphonia, Rhodomela, Symphyocladia, and Vertebrata (formerly Polysiphonia) are frequently cited as producers of a diverse array of bromophenols, including bromophloroglucinol.

The biosynthesis of these compounds is facilitated by the presence of bromoperoxidase enzymes in the algae, which catalyze the bromination of phenolic precursors using bromide from seawater. The concentration and diversity of bromophenols can vary depending on factors such as the algal species, geographical location, season, and tidal position.

Quantitative Analysis of Bromophenols in Marine Algae

While a comprehensive, standardized quantitative comparison of bromophloroglucinol content across numerous species is not extensively available in the current literature, several studies have reported the isolation and yield of various bromophenols from specific algal species. This data, while not directly comparable due to variations in extraction methods and reporting metrics, provides valuable insights into the abundance of these compounds in different sources.

| Algal Species | Family | Bromophenol Type | Yield/Concentration | Reference |

| Polysiphonia urceolata | Rhodomelaceae | Brominated phenanthrenes, dibromophenols | IC50 values for DPPH scavenging from 6.1 to 35.8 µM | |

| Polysiphonia morrowii | Rhodomelaceae | Monobrominated and dibrominated phenols | 170 mg of 3-bromo-4,5-dihydroxybenzyl methyl ether from 2400 g wet weight | |

| Rhodomela confervoides | Rhodomelaceae | Brominated benzyl ethers | - | |

| Symphyocladia latiuscula | Rhodomelaceae | Tribrominated phenols | 96 mg of 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol from 1500 g wet weight | |

| Vertebrata lanosa | Rhodomelaceae | Lanosol and its derivatives | - | |

| Sargassum fusiforme | Sargassaceae | Phlorotannins (polymers of phloroglucinol) | 88.48 ± 0.30 mg PGE/100 mg of ethyl acetate extract | |

| Fucus vesiculosus | Fucaceae | Phlorotannins | ~0.19 g of phloroglucinol equivalent per 100 g of aqueous extract |

Note: PGE = Phloroglucinol Equivalents. The yields reported are from specific extraction experiments and may not reflect the total content in the algae.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of bromophloroglucinol and related compounds from marine algae.

Extraction of Bromophenols from Marine Algae

Objective: To extract bromophenols from dried algal biomass.

Materials:

-

Dried and powdered marine algae (e.g., Polysiphonia sp.)

-

Methanol or Ethanol (ACS grade)

-

Dichloromethane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Deionized water

-

Rotary evaporator

-

Filter paper

-

Erlenmeyer flasks

-

Separatory funnel

Protocol:

-

Maceration:

-

Suspend the dried algal powder in a 10-fold volume of methanol or a methanol:dichloromethane (1:1 v/v) mixture.

-

Stir the suspension at room temperature for 24 hours.

-

Filter the mixture through filter paper to separate the extract from the algal residue.

-

Repeat the extraction process with the residue two more times to ensure complete extraction.

-

Combine the filtrates.

-

-

Solvent Partitioning:

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Resuspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with hexane, dichloromethane, and ethyl acetate.

-

Collect each solvent fraction separately. Bromophenols are typically enriched in the ethyl acetate fraction.

-

-

Drying and Storage:

-

Evaporate the solvent from the desired fraction (typically ethyl acetate) to dryness using a rotary evaporator.

-

Store the dried extract at -20°C until further analysis.

-

HPLC-MS/MS Analysis for Quantification and Identification

Objective: To separate, identify, and quantify bromophloroglucinol and other bromophenols in the algal extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% formic acid in deionized water.

-

Solvent B: 0.1% formic acid in acetonitrile.

HPLC Conditions:

-

Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%), increasing linearly to a high percentage (e.g., 90%) over 30-40 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-35°C.

-

Injection Volume: 5-20 µL.

-

Detection: DAD at 280 nm for phenolic compounds.

MS/MS Conditions:

-

Ionization Mode: Negative ESI is often suitable for phenolic compounds.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known bromophloroglucinols, and full scan for identification of unknown compounds.

-

Ion Transitions: For each target compound, specific parent ion to daughter ion transitions need to be determined by infusing a standard. For phloroglucinol, a transition of m/z 125.0 → 56.9 has been reported.

-

Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of isolated bromophloroglucinol derivatives.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve a purified sample of the bromophenol (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to an NMR tube.

NMR Experiments:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for unambiguous structure determination.

Signaling Pathways Modulated by Bromophloroglucinol and Related Compounds

While direct studies on the signaling pathways of bromophloroglucinol are emerging, research on the parent compound, phloroglucinol, and other bromophenols provides strong indications of their mechanisms of action, particularly in relation to their antioxidant and anti-inflammatory properties.

Antioxidant Signaling Pathway: Nrf2/ARE

The antioxidant effects of phloroglucinol and related bromophenols are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like bromophenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

Caption: Nrf2/ARE antioxidant signaling pathway activated by bromophloroglucinol.

Anti-inflammatory Signaling Pathway: NF-κB

The anti-inflammatory properties of phloroglucinol derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Phloroglucinol and its derivatives have been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB inflammatory pathway by bromophloroglucinol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of bromophloroglucinol from its natural source to the assessment of its biological activity.

Caption: General experimental workflow for bromophloroglucinol research.

Conclusion

Bromophloroglucinol and its derivatives, primarily sourced from marine red algae, represent a promising class of natural products for drug discovery and development. Their potent antioxidant and anti-inflammatory activities, mediated through the Nrf2 and NF-κB signaling pathways, underscore their therapeutic potential. This guide provides a foundational framework for researchers, offering detailed methodologies for the extraction, analysis, and biological evaluation of these valuable marine compounds. Further research is warranted to establish standardized quantitative data on their prevalence in various algal species and to fully elucidate their mechanisms of action in different disease models.

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Bromobenzene-1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and conformational properties of 2-Bromobenzene-1,3,5-triol. The document details the expected spectroscopic and crystallographic characteristics of the molecule, based on data from closely related analogs, and outlines the standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

2-Bromobenzene-1,3,5-triol, also known as 2-bromo-phloroglucinol, is a halogenated derivative of the highly symmetric phloroglucinol. The introduction of a bromine atom to the aromatic ring significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for the design of novel pharmaceuticals and functional materials. This guide will cover the key aspects of its structural elucidation and conformational preferences.

Synthesis and Characterization Workflow

The structural analysis of 2-Bromobenzene-1,3,5-triol follows a logical workflow, beginning with its synthesis and purification, followed by a comprehensive spectroscopic and, if possible, crystallographic characterization.

Predicted Acidity of 2-Bromobenzene-1,3,5-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) of 2-bromobenzene-1,3,5-triol. It explores the theoretical basis for its acidity, outlines computational and experimental methodologies for pKa determination, and presents relevant data for comparative analysis. This document is intended to serve as a resource for researchers in chemistry, pharmacology, and drug development who require a comprehensive understanding of the physicochemical properties of substituted phenols.

Introduction

2-Bromobenzene-1,3,5-triol, a halogenated derivative of phloroglucinol, is a molecule of interest due to the interplay of its electron-donating hydroxyl groups and the electron-withdrawing bromine substituent. The acidity of the phenolic protons, quantified by the pKa value, is a critical parameter that influences the molecule's ionization state at a given pH. This, in turn, affects its solubility, lipophilicity, and biological activity, making its accurate prediction essential for applications in drug design and development.

Theoretical Framework: Substituent Effects on Acidity

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Substituents on the aromatic ring can significantly influence this stability through a combination of inductive and resonance effects.

-

Hydroxyl Groups (-OH): The three hydroxyl groups in 2-bromobenzene-1,3,5-triol are activating groups that donate electron density to the benzene ring via a positive resonance effect (+R). However, due to the high electronegativity of oxygen, they exert an electron-withdrawing inductive effect (-I). In the case of phenols, the resonance effect of the remaining hydroxyl groups helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it.

-

Bromine Atom (-Br): As a halogen, bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the acidity of the phenol by stabilizing the negative charge of the phenoxide ion. Conversely, it has a weak, deactivating positive resonance effect (+R) due to its lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect in influencing acidity.

The net effect of these substituents on the pKa of 2-bromobenzene-1,3,5-triol is a balance between these competing electronic influences. The bromine atom's electron-withdrawing nature is expected to increase the acidity relative to the parent compound, phloroglucinol.

Predicted and Experimental pKa Values

While experimental determination remains the gold standard, computational methods provide reliable estimates of pKa values, particularly for novel or uncharacterized compounds.

| Compound | Predicted pKa | Experimental pKa | Data Source |

| 2-Bromobenzene-1,3,5-triol | 7.70 ± 0.15 | Not available | [1] |

| Benzene-1,3,5-triol (Phloroglucinol) | Not applicable | pKa1 = 8.45, pKa2 = 8.9 | [2][3][4][5] |

The predicted pKa of 2-bromobenzene-1,3,5-triol is lower than the first pKa of phloroglucinol, which is consistent with the acid-strengthening effect of the electron-withdrawing bromine substituent.

Methodologies for pKa Determination

Computational Prediction of pKa

The prediction of pKa values for substituted phenols is commonly achieved through quantum mechanical calculations.[6][7] A robust and widely used approach involves the use of a thermodynamic cycle that dissects the dissociation process into gas-phase and solvation energies.[8]

Experimental Protocol: Computational pKa Prediction via a Thermodynamic Cycle

-

Gas-Phase Geometry Optimization: The three-dimensional structures of the neutral phenol (HA) and its corresponding phenoxide anion (A⁻) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

-

Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase (G°gas(HA) and G°gas(A⁻)) are calculated.

-

Solvation Free Energy Calculation: The free energies of solvation for both the neutral molecule (ΔG°solv(HA)) and the anion (ΔG°solv(A⁻)) are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

pKa Calculation: The pKa is then calculated using the following equation, which incorporates the gas-phase free energy of the proton (G°gas(H⁺)) and its solvation free energy (ΔG°solv(H⁺)), which are known values:

pKa = (G°gas(A⁻) - G°gas(HA) - G°gas(H⁺) + ΔG°solv(A⁻) - ΔG°solv(HA) - ΔG°solv(H⁺)) / (2.303 * RT)

Where R is the gas constant and T is the temperature in Kelvin.

Experimental Determination of pKa

Spectrophotometric titration is a common and accurate method for the experimental determination of the pKa of phenolic compounds.

Experimental Protocol: Spectrophotometric pKa Determination

-

Preparation of Solutions: A stock solution of 2-bromobenzene-1,3,5-triol is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture). A series of buffer solutions with known pH values spanning the expected pKa range are also prepared.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded in highly acidic (fully protonated form) and highly alkaline (fully deprotonated form) solutions to identify the wavelengths of maximum absorbance (λmax) for both species.

-

Titration: Aliquots of the stock solution are added to each buffer solution, and the absorbance is measured at the predetermined λmax values.

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Visualizations

Caption: Dissociation equilibrium of 2-Bromobenzene-1,3,5-triol.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. Phloroglucinol | 108-73-6 [chemicalbook.com]

- 5. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 8. pubs.acs.org [pubs.acs.org]

Solubility of 2-Bromobenzene-1,3,5-triol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobenzene-1,3,5-triol, a brominated phloroglucinol derivative of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Detailed methodologies for the widely accepted shake-flask equilibrium method are presented, followed by analytical quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, this guide explores the potential biological relevance of 2-Bromobenzene-1,3,5-triol by illustrating a putative signaling pathway based on the known activities of structurally related bromophenols, which include antioxidant and enzyme-inhibiting properties.

Introduction

2-Bromobenzene-1,3,5-triol (also known as 2-bromophloroglucinol) is a halogenated aromatic compound. The presence of a bromine atom and three hydroxyl groups on the benzene ring suggests it may possess interesting chemical and biological properties. Brominated phenols and phloroglucinol derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting effects[1][2][3]. Understanding the solubility of 2-Bromobenzene-1,3,5-triol in various organic solvents is a critical first step in its preclinical development, influencing everything from synthesis and purification to formulation and biological screening.

This guide serves as a practical resource for researchers, providing the necessary protocols to generate reliable solubility data and offering context for its potential applications in drug discovery and development.

Physicochemical Properties of 2-Bromobenzene-1,3,5-triol

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₃ | [4] |

| Molecular Weight | 205.01 g/mol | [4] |

| CAS Number | 84743-77-1 | [5] |

| Appearance | Solid (predicted) | - |

| pKa (predicted) | 7.70 ± 0.15 | [5] |

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 2-Bromobenzene-1,3,5-triol in a range of organic solvents is not extensively reported in publicly available literature. The table below is provided as a template for researchers to populate with experimentally determined values. The general principle of "like dissolves like" suggests that 2-Bromobenzene-1,3,5-triol, being a polar molecule due to its three hydroxyl groups, will exhibit higher solubility in polar organic solvents.

Table 1: Experimentally Determined Solubility of 2-Bromobenzene-1,3,5-triol at 25°C (Template)

| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Tetrahydrofuran (THF) | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dichloromethane (DCM) | Nonpolar | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Toluene | Nonpolar | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Hexane | Nonpolar | Data to be determined | Data to be determined | HPLC/UV-Vis |

Experimental Protocols

The following section details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound[6][7][8][9]. This is followed by protocols for sample analysis using HPLC and UV-Vis spectroscopy.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

2-Bromobenzene-1,3,5-triol (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 2-Bromobenzene-1,3,5-triol to a glass vial. A general guideline is to add approximately 2-3 times the expected amount needed for saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended[6].

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 24 hours in a temperature-controlled environment.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet at the bottom.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be accurately recorded.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of phenolic compounds[10][11][12][13].

Instrumentation and Conditions (Typical for Phenolic Compounds):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds[10].

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile or methanol (Solvent B)[11]. The gradient program should be optimized to achieve good separation of 2-Bromobenzene-1,3,5-triol from any impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of 2-Bromobenzene-1,3,5-triol and selecting the wavelength of maximum absorbance (λmax). Phenolic compounds generally absorb in the range of 270-280 nm[10].

-

Injection Volume: 10-20 µL.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2-Bromobenzene-1,3,5-triol of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of at least five calibration standards by serial dilution.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

-

Sample Analysis:

-

Inject the diluted sample solution (from the shake-flask experiment) into the HPLC system.

-

Determine the peak area of 2-Bromobenzene-1,3,5-triol in the sample.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of 2-Bromobenzene-1,3,5-triol in the original undiluted supernatant.

-

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for concentration determination, suitable if 2-Bromobenzene-1,3,5-triol is the only absorbing species in the solution at the chosen wavelength[14][15][16][17].

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of 2-Bromobenzene-1,3,5-triol in the solvent of interest.

-

Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law). The curve should be linear (R² > 0.99).

-

-

Sample Analysis and Calculation:

-

Measure the absorbance of the diluted sample solution at λmax.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility.

-

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of 2-Bromobenzene-1,3,5-triol.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Putative signaling pathway based on known activities of bromophenols.

Discussion

The solubility of a compound is a fundamental property that dictates its utility in various applications, from chemical synthesis to drug delivery. For 2-Bromobenzene-1,3,5-triol, obtaining accurate solubility data in a range of organic solvents is essential for its progression as a research chemical or potential therapeutic agent. The protocols outlined in this guide provide a standardized approach to generating this critical information.

The potential biological activities of 2-Bromobenzene-1,3,5-triol are inferred from studies on similar brominated phenols and phloroglucinols. These compounds are known to possess significant antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals[1][18][19][20][21]. Furthermore, various bromophenols have been identified as potent inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase, suggesting their potential in the treatment of diabetes and neurodegenerative diseases, respectively[22][23][24][25][26]. The presence of the bromine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the solubility of 2-Bromobenzene-1,3,5-triol in organic solvents. By following the detailed protocols for the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can generate the reliable and reproducible data necessary for advancing their research and development activities. The exploration of the potential biological activities of this compound, based on its structural similarity to other bioactive bromophenols, highlights its potential as a valuable molecule for further investigation in medicinal chemistry and drug discovery. The provided visualizations of the experimental workflow and a putative signaling pathway serve as useful tools for conceptualizing the practical and theoretical aspects of working with 2-Bromobenzene-1,3,5-triol.

References

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromobenzene-1,3,5-triol | C6H5BrO3 | CID 354621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. benchchem.com [benchchem.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

- 20. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 26. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermogravimetric Analysis of 2-Bromobenzene-1,3,5-triol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Theoretical Background

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition profile, and composition of materials.

For 2-Bromobenzene-1,3,5-triol, a substituted phenolic compound, TGA can elucidate:

-

Thermal Stability: The temperature at which the compound begins to decompose.

-

Decomposition Stages: The number of distinct steps in the decomposition process.

-

Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.

-

Influence of Atmosphere: How the presence of an inert (e.g., nitrogen) or reactive (e.g., air) gas affects the decomposition pathway.

Given its structure, the thermal decomposition of 2-Bromobenzene-1,3,5-triol is anticipated to involve the loss of hydroxyl groups, the cleavage of the carbon-bromine bond, and the eventual breakdown of the aromatic ring.

Hypothetical Thermogravimetric Data

In the absence of specific experimental data, a hypothetical summary of expected TGA results for 2-Bromobenzene-1,3,5-triol is presented in Table 1. This data is projected based on the analysis of similar phenolic and brominated compounds.

| Parameter | Nitrogen Atmosphere | Air Atmosphere | Notes |

| Onset of Decomposition (°C) | ~180 - 220 | ~170 - 210 | The initial weight loss is likely due to the loss of hydroxyl groups and potentially the bromine atom. Decomposition may start earlier in the air due to oxidative processes. |

| Major Decomposition Step(s) | 1 - 2 | 2 - 3 | In nitrogen, decomposition might proceed in fewer, more defined steps. In air, oxidative degradation can introduce additional steps. |

| Temperature of Max. Weight Loss (°C) | ~250 - 350 | ~240 - 330 | The peak of the derivative thermogravimetric (DTG) curve would indicate the point of the fastest decomposition. |

| Residual Mass at 800 °C (%) | < 10 | < 5 | A lower residual mass is expected in an oxidative atmosphere due to the complete combustion of the organic material. |

Table 1: Hypothetical Thermogravimetric Data for 2-Bromobenzene-1,3,5-triol.

Detailed Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed protocol for performing a thermogravimetric analysis of 2-Bromobenzene-1,3,5-triol.

3.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 900 °C with a sensitive microbalance.

-

Sample Pans: Inert sample pans, typically ceramic (alumina) or platinum.

-

Gases: High-purity nitrogen (99.999%) and dry air.

-

Sample: Pure 2-Bromobenzene-1,3,5-triol, finely ground to ensure uniform heat distribution.

-

Microbalance: For accurate weighing of the sample.

3.2. Experimental Procedure

-

Instrument Preparation:

-

Turn on the TGA instrument and the gas supply.

-

Perform any necessary calibrations (e.g., temperature and mass) according to the manufacturer's instructions.

-

Run a blank (empty sample pan) under the same experimental conditions to obtain a baseline.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the finely ground 2-Bromobenzene-1,3,5-triol into a tared sample pan.

-

Record the exact mass of the sample.

-

-

TGA Measurement:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with the desired gas (nitrogen or air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert or oxidative atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-900 °C at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Subtract the baseline from the sample TGA curve.

-

Plot the percentage of weight loss versus temperature.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset temperature of decomposition, the temperatures of each decomposition step, and the final residual mass.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis of 2-Bromobenzene-1,3,5-triol.

Caption: Logical workflow for the thermogravimetric analysis of 2-Bromobenzene-1,3,5-triol.

4.2. Hypothetical Thermal Decomposition Pathway

The diagram below presents a plausible, albeit hypothetical, thermal decomposition pathway for 2-Bromobenzene-1,3,5-triol under inert conditions.

Caption: Hypothetical thermal decomposition pathway of 2-Bromobenzene-1,3,5-triol.

Conclusion

While specific experimental TGA data for 2-Bromobenzene-1,3,5-triol is currently unavailable, this guide provides a comprehensive framework for researchers and scientists to approach its thermal analysis. The detailed experimental protocol offers a practical methodology for obtaining reliable data, and the hypothetical decomposition pathway serves as a basis for interpreting the results. Future experimental work is necessary to validate the thermal behavior proposed in this guide. It is recommended that any TGA study on this compound be complemented by techniques such as Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) using mass spectrometry or Fourier-transform infrared spectroscopy to gain a more complete understanding of its thermal properties and decomposition products.

Potential Biological Activity of 2-Bromobenzene-1,3,5-triol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Bromobenzene-1,3,5-triol and its derivatives. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-documented bioactivities of its parent compound, phloroglucinol, and other structurally related brominated phenols. This guide covers potential anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside signaling pathway diagrams to elucidate potential mechanisms of action. All quantitative data from related compounds is summarized for comparative analysis.

Introduction

Phloroglucinol (benzene-1,3,5-triol) and its derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their wide array of biological activities.[1] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The introduction of a bromine atom to the phloroglucinol core, yielding 2-Bromobenzene-1,3,5-triol, is anticipated to modulate its physicochemical properties and potentially enhance its biological efficacy. Halogenation is a common strategy in medicinal chemistry to improve parameters such as lipophilicity and metabolic stability, which can lead to enhanced pharmacological profiles. This guide explores the putative biological activities of 2-Bromobenzene-1,3,5-triol derivatives based on the established activities of analogous compounds.

Synthesis of 2-Bromobenzene-1,3,5-triol Derivatives

The synthesis of 2-Bromobenzene-1,3,5-triol can be achieved from the commercially available starting material, phloroglucinol.[4] Further derivatization can be accomplished through various organic reactions to yield a library of novel compounds for biological screening.

A generalized synthetic workflow is presented below.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related bromophenols and phloroglucinol derivatives, 2-Bromobenzene-1,3,5-triol derivatives are hypothesized to possess several key biological activities.

Anti-inflammatory Activity

Phloroglucinol derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[1][5]

Potential Mechanism of Action: Inhibition of NF-κB and iNOS Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, which produces nitric oxide (NO), a key inflammatory mediator. Polyphenolic compounds can interfere with this pathway at multiple points.[6][7]

Quantitative Data for Related Phloroglucinol Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Diacylphloroglucinol | iNOS | 19.0 | [1][5] |

| Diacylphloroglucinol | NF-κB | 34.0 | [1][5] |

| Alkylated acylphloroglucinol | iNOS | 19.5 | [1][5] |

| Alkylated acylphloroglucinol | NF-κB | 37.5 | [1][5] |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them.

Quantitative Data for Related Bromophenols

| Compound | Assay | IC50 (µg/mL) | Reference |

| Bromophenol Derivative 1 | DPPH Radical Scavenging | 14.5 | [8] |

| Bromophenol Derivative 2 | DPPH Radical Scavenging | 20.5 | [8] |

Anticancer Activity

Certain phloroglucinol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Phloroglucinol and its derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[10][11] The proposed mechanisms of action include membrane disruption and the generation of oxidative stress.[11]

Enzyme Inhibition

Novel phloroglucinol derivatives have shown potent inhibitory activity against several metabolic enzymes.[12] This suggests that 2-Bromobenzene-1,3,5-triol derivatives could be explored as inhibitors for various enzymes implicated in disease.

Quantitative Data for Related Phloroglucinol Derivatives [12]

| Enzyme Target | Ki Range (nM) |

| Acetylcholinesterase (AChE) | 1.14 - 3.92 |

| Butyrylcholinesterase (BChE) | 0.24 - 1.64 |

| α-Glycosidase | 6.73 - 51.10 |

| Human Carbonic Anhydrase I (hCA I) | 1.80 - 5.10 |

| Human Carbonic Anhydrase II (hCA II) | 1.14 - 5.45 |

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

-

Prepare a series of dilutions of the test compound in a suitable solvent.

-

Prepare a positive control (e.g., ascorbic acid or Trolox) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each test compound dilution.

-

Add 100 µL of the DPPH working solution to each well.

-

Prepare a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Plot the % inhibition against the sample concentration to determine the IC50 value.

-

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of each test compound dilution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6-10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

In Vitro Anticancer Activity Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound.

-

Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Antimicrobial Activity Assay

-

Preparation:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Enzyme Inhibition Assays

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

AChE or BChE enzyme solution

-

Substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE)

-

Test compound solutions at various concentrations

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution and pre-incubate.

-

Initiate the reaction by adding the substrate solution.

-

-

Measurement:

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Calculation:

-

Determine the rate of reaction for each concentration of the inhibitor.

-

Calculate the percentage of inhibition and the IC50 value.

-

-

Reagents:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Test compound solutions

-

-

Procedure:

-

In a 96-well plate, add the buffer, test compound, and CA enzyme solution.

-

Pre-incubate to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate.

-

-

Measurement:

-

Monitor the increase in absorbance at 400-405 nm due to the formation of p-nitrophenol.

-

-

Calculation:

-

Calculate the rate of reaction and determine the IC50 value.

-

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

α-Glucosidase enzyme solution

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Sodium carbonate solution to stop the reaction

-

Test compound solutions

-

-

Procedure:

-

Pre-incubate the enzyme with the test compound in the buffer.

-

Add the pNPG substrate to start the reaction and incubate.

-

Stop the reaction by adding sodium carbonate.

-

-

Measurement:

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

-

Calculation:

-

Determine the percentage of inhibition and the IC50 value.

-

Conclusion

While direct experimental evidence for the biological activities of 2-Bromobenzene-1,3,5-triol derivatives is currently sparse, the extensive research on related phloroglucinol and bromophenol compounds provides a strong rationale for their investigation as potential therapeutic agents. The synthetic accessibility from phloroglucinol allows for the generation of a diverse library of derivatives for screening. The established protocols for evaluating anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities provide a clear roadmap for future research. The potential for these compounds to modulate key signaling pathways, such as NF-κB and iNOS, further underscores their promise in drug discovery and development. Further investigation into the synthesis and biological evaluation of 2-Bromobenzene-1,3,5-triol derivatives is highly warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-broMobenzene-1,3,5-triol synthesis - chemicalbook [chemicalbook.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

The Pivotal Role of 2-Bromobenzene-1,3,5-triol in Marine Natural Products: A Technical Guide for Researchers

An in-depth exploration of the 2-Bromobenzene-1,3,5-triol core, a key structural motif in a variety of bioactive marine natural products. This guide provides a comprehensive overview of its sources, biological activities, and the experimental methodologies crucial for its study, aimed at researchers, scientists, and drug development professionals.

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular scaffolds with significant therapeutic potential. Among these, brominated phenolic compounds, particularly those derived from marine algae and sponges, have emerged as a prominent class of natural products exhibiting a wide spectrum of biological activities. At the heart of many of these bioactive molecules lies the 2-Bromobenzene-1,3,5-triol core, also known as 2-bromophloroglucinol. This fundamental structural unit is a key building block for a range of marine natural products, contributing significantly to their pharmacological profiles, which include potent antioxidant, antimicrobial, and anticancer properties. This technical guide delves into the significance of the 2-Bromobenzene-1,3,5-triol scaffold, summarizing the current knowledge of its natural sources, biological activities with quantitative data, and detailed experimental protocols for its investigation.

Natural Occurrence: A Focus on Marine Algae

The 2-Bromobenzene-1,3,5-triol motif and its derivatives are predominantly found in marine red algae (Rhodophyta). Notably, the red alga Rhabdonia verticillata has been identified as a producer of halogenated phloroglucinol derivatives, highlighting it as a key organism of interest for isolating compounds with this core structure.[1] While the simple 2-Bromobenzene-1,3,5-triol molecule itself has been reported in this species, it more commonly serves as a structural component of more complex marine natural products. These compounds are biosynthesized in marine organisms through the action of bromoperoxidases, enzymes that catalyze the bromination of phenolic rings using bromide from seawater.[2]

Biological Activities and Therapeutic Potential

Marine natural products containing the 2-Bromobenzene-1,3,5-triol core exhibit a range of significant biological activities, making them attractive candidates for drug discovery and development. The presence of the bromine atom and multiple hydroxyl groups on the benzene ring are key determinants of their bioactivity.

Antioxidant Activity

Brominated phloroglucinols are potent antioxidants. Their ability to scavenge free radicals is a well-documented property, primarily attributed to the hydrogen-donating capacity of their phenolic hydroxyl groups. The antioxidant potential of these compounds is crucial for the protection of marine organisms against oxidative stress in their environment and is a key area of investigation for their potential application in human health, particularly in combating diseases associated with oxidative damage.

Antimicrobial Activity

A significant number of bromophenols isolated from marine algae have demonstrated promising antimicrobial activity against a variety of pathogenic bacteria and fungi.[2] The structural features of the 2-Bromobenzene-1,3,5-triol core are believed to play a crucial role in their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. This makes them a valuable source of inspiration for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Anticancer Activity

Emerging research has highlighted the potential of marine bromophenols as anticancer agents.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The precise mechanisms of action are still under investigation but are thought to involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and growth.

Quantitative Biological Activity Data

To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, the following table summarizes the quantitative biological activity data for a selection of bromophenol derivatives from marine sources. While specific data for 2-Bromobenzene-1,3,5-triol is limited, the presented data for related compounds provide valuable insights into the potential potency of this structural class.

| Compound/Extract | Marine Source | Biological Activity | Assay | Result (IC50/MIC) | Reference |

| Bromophenol Derivatives | Rhodomela confervoides | Antibacterial | MIC | < 70 µg/mL against various bacteria | [2] |

| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | Polysiphonia urceolata | Antioxidant | DPPH Radical Scavenging | 9.67 - 21.90 µM | [3] |

| Bromo-deoxypolyphenols | Leathesia nana | Cytotoxicity | MTT assay against various cancer cell lines | - | [4] |

| Bromophenols | Symphyocladia latiuscula | Antifungal | MIC against Candida albicans | 10 - 37.5 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of marine natural products containing the 2-Bromobenzene-1,3,5-triol core.

Isolation and Purification of Brominated Phloroglucinols

The following is a general workflow for the isolation and purification of brominated phloroglucinols from marine algae, such as Rhabdonia verticillata.

Methodology:

-

Collection and Preparation: Fresh marine algae are collected and thoroughly washed with seawater and then freshwater to remove epiphytes and salts. The cleaned material is then air-dried or freeze-dried and ground into a fine powder.[2]

-

Extraction: The powdered algal material is extracted exhaustively with an organic solvent, typically methanol or ethanol, at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[2]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification. This typically involves column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the free radical scavenging activity of natural products.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2][6]

-

Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Assay Procedure:

-

In a microplate well or a cuvette, add a specific volume of the sample solution (e.g., 100 µL).

-

Add a defined volume of the DPPH working solution (e.g., 100 µL).

-

The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][6]

-

A blank containing only the solvent and DPPH solution is also prepared.

-

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

-

Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in the growth medium in a 96-well microplate.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.

-

Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways and Logical Relationships